![molecular formula C9H13N3 B1392715 4-Éthyl-1,2,3,4-tétrahydropyrido[2,3-b]pyrazine CAS No. 1058704-79-2](/img/structure/B1392715.png)

4-Éthyl-1,2,3,4-tétrahydropyrido[2,3-b]pyrazine

Vue d'ensemble

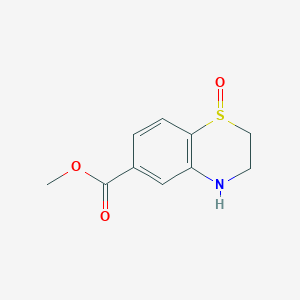

Description

“4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the molecular formula C9H13N3 . It has been mentioned in the context of being used as SHP2 phosphatase inhibitors .

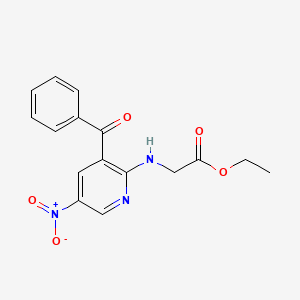

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the synthesis of derivatives of 1,2,3,4-tetrahydropyrido .Applications De Recherche Scientifique

Pharmacologie

Les tétrahydropyridines (THP), qui comprennent la 4-Éthyl-1,2,3,4-tétrahydropyrido[2,3-b]pyrazine, ont suscité un intérêt notable en raison de leur partie hétérocyclique prometteuse . Elles ont été identifiées à la fois dans les produits naturels et les agents pharmaceutiques synthétiques . L'introduction de substituants variés sur le système cyclique THP a un effet significatif sur leurs propriétés pharmacologiques, en particulier en tant qu'agents anti-inflammatoires et anticancéreux .

Synthèse

La synthèse de composés contenant des THP a été inspirée par des produits naturels bioactifs connus . Des méthodes innovantes ont été développées pour la synthèse de dérivés de tétrahydropyridine substitués . L'une de ces approches implique l'utilisation de catalyseurs supportés sur solide, en particulier l'acide sulfurique de silice à nano-sphères (NS-SSA) .

Études de relation structure-activité

Les dérivés de THP sont utilisés dans des études de relation structure-activité (SAR) . Ces études aident à mettre en lumière l'importance d'utiliser des motifs contenant des THP comme composés de tête dans la découverte et la conception de médicaments .

Activité antimicrobienne

Les dérivés de pyrrolopyrazine, qui comprennent la this compound, ont présenté des activités antimicrobiennes .

Activité anti-inflammatoire

Ces composés ont également montré des activités anti-inflammatoires .

Activité antivirale

Les dérivés de pyrrolopyrazine ont démontré des activités antivirales .

Activité antifongique

Ces composés se sont avérés posséder des propriétés antifongiques .

Activité antioxydante

Les dérivés de pyrrolopyrazine ont montré des activités antioxydantes .

Analyse Biochimique

Biochemical Properties

4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can induce toxic or adverse effects, including oxidative damage and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, further modulating its biochemical effects .

Transport and Distribution

The transport and distribution of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization within the cell can determine the specific biochemical pathways it affects .

Propriétés

IUPAC Name |

4-ethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-12-7-6-10-8-4-3-5-11-9(8)12/h3-5,10H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUPKCQWZMYGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)

![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)

![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)

![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)

![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)